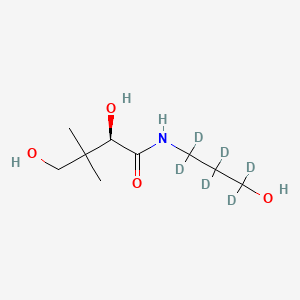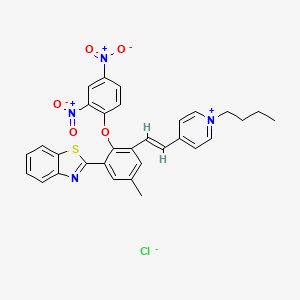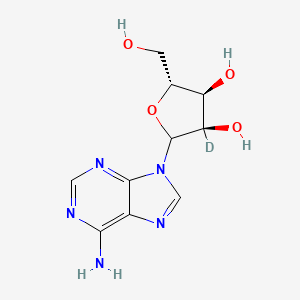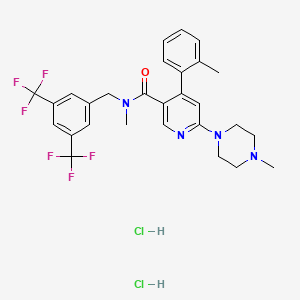
Imnopitant dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imnopitant dihydrochloride is a neurokinin NK1 receptor antagonist. It is primarily used in scientific research for its ability to inhibit the activity of the neurokinin 1 receptor, which is involved in various physiological processes, including pain perception, stress responses, and inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Imnopitant dihydrochloride involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Imnopitant dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Imnopitant dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a tool to study the neurokinin 1 receptor and its role in various chemical processes.
Biology: It is used to investigate the physiological and pathological roles of the neurokinin 1 receptor in biological systems.
Medicine: It is used in preclinical studies to explore its potential therapeutic effects in conditions such as pain, anxiety, and inflammation.
Industry: It is used in the development of new drugs and therapeutic agents targeting the neurokinin 1 receptor
Mécanisme D'action
Imnopitant dihydrochloride exerts its effects by binding to and inhibiting the neurokinin 1 receptor. This receptor is a G-protein-coupled receptor that is activated by the neuropeptide substance P. By blocking the receptor, this compound prevents the downstream signaling pathways that lead to physiological responses such as pain perception and inflammation .
Comparaison Avec Des Composés Similaires
Netupitant: Another neurokinin 1 receptor antagonist used in the prevention of chemotherapy-induced nausea and vomiting.
Uniqueness: Imnopitant dihydrochloride is unique in its specific binding affinity and selectivity for the neurokinin 1 receptor, making it a valuable tool in research and potential therapeutic applications .
Propriétés
Numéro CAS |
290296-52-5 |
|---|---|
Formule moléculaire |
C28H30Cl2F6N4O |
Poids moléculaire |
623.5 g/mol |
Nom IUPAC |
N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C28H28F6N4O.2ClH/c1-18-6-4-5-7-22(18)23-15-25(38-10-8-36(2)9-11-38)35-16-24(23)26(39)37(3)17-19-12-20(27(29,30)31)14-21(13-19)28(32,33)34;;/h4-7,12-16H,8-11,17H2,1-3H3;2*1H |
Clé InChI |
JKPTWBPXULAOMW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N(C)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


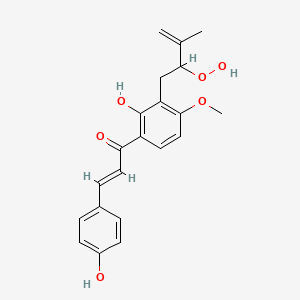
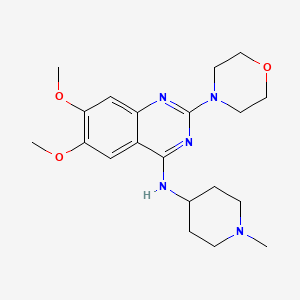
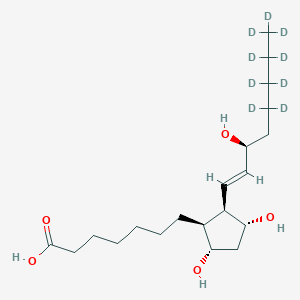
![N-[(2S,3S,4R,5R,6R)-4,5-dihydroxy-2,6-bis(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B12408692.png)


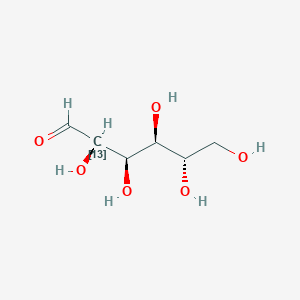
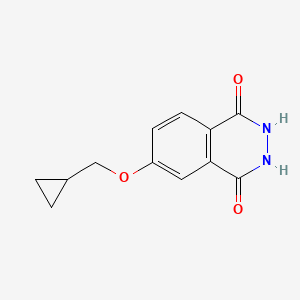
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12408725.png)

